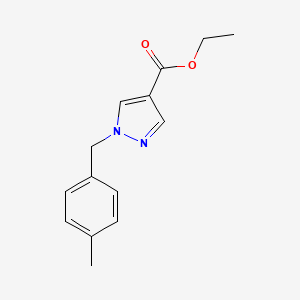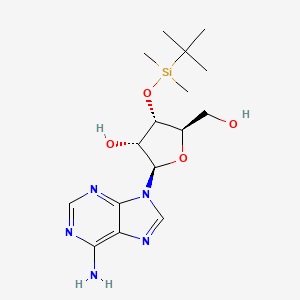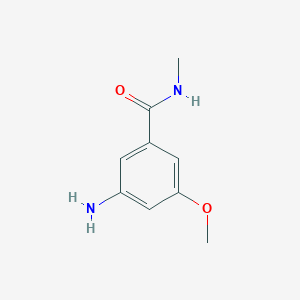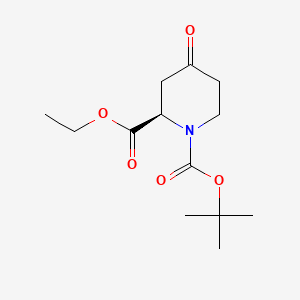
1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine
Descripción general
Descripción
The compound “1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine” is a part of a class of compounds that have been identified for their potential use in the treatment of progressive multiple sclerosis . These compounds have been found to induce neuroprotection of damaged neurons and enhance the remyelination potential of oligodendrocytes .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a bifunctional molecule, 2,4-dinitrobenzenesulfonyl-piperidin-4-yl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic europium (DNBS-DOTA-Eu), was designed and synthesized for the specific recognition and highly sensitive quantification of act-SeH via switching Se to more sensitive Eu ICP-MS . Another example is the hydrogenation of 4-(1-benzyl-piperidin-4-yl)-morpholine using Pd(OH)2 (20% on carbon) in methanol at 50° C for 10 hours .Aplicaciones Científicas De Investigación
Cancer Research: Menin Inhibition
This compound has been identified as a potential covalent inhibitor of menin , which is a protein associated with mixed-lineage leukemia (MLL) . Menin is a critical component of a macromolecular complex that modifies chromatin and is involved in the regulation of gene expression. Inhibiting menin can be beneficial in treating conditions like cancer where menin plays a role in disease progression.
Biochemical Analysis: Selenol Quantification
A derivative of this compound has been used in the development of a selenol-specific recognition europium-switched signal-amplification approach for quantifying active selenols in cells . This is significant for understanding the biological roles of selenium, which is essential for various physiological functions such as cellular redox homeostasis and immune regulation.
Mecanismo De Acción
The mechanism of action for this class of compounds involves inducing neuroprotection of damaged neurons and enhancing the remyelination potential of oligodendrocytes . This suggests that these compounds could be beneficial in the treatment of neurodegenerative disorders of the central nervous system .
Propiedades
IUPAC Name |
1-[1-(2-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-18-9-11-19(12-10-18)14-5-7-20(8-6-14)16-4-3-15(21(22)23)13-17(16)24-2/h3-4,13-14H,5-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTCIVXKZRYJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)
![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)

